molecular formula C17H19NO B3163081 4-([1,1'-Biphenyl]-2-yloxy)piperidine CAS No. 883515-53-5

4-([1,1'-Biphenyl]-2-yloxy)piperidine

Cat. No.: B3163081
CAS No.: 883515-53-5
M. Wt: 253.34 g/mol
InChI Key: YXPNJUFYBHASBC-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Piperidine (B6355638) Chemical Spaces

The structure of 4-([1,1'-Biphenyl]-2-yloxy)piperidine is rooted in two of the most prevalent and functionally significant chemical scaffolds in drug discovery: biphenyl and piperidine.

The biphenyl moiety consists of two phenyl rings linked by a single bond. This structural unit is considered a "privileged scaffold" in medicinal chemistry because it is present in a wide array of pharmacologically active compounds, including natural products and synthetic drugs. rsc.orgktu.edu The biphenyl group can significantly influence a molecule's biological activity by affecting its solubility, metabolic stability, and ability to bind to target proteins. biosynce.com Its two aromatic rings provide a large, relatively rigid, and hydrophobic surface that can engage in favorable π-π stacking interactions within the hydrophobic pockets of protein targets. ktu.edu Biphenyl is a common starting material for producing crop protection products, plastics, and pharmaceuticals. wikipedia.org While the basic biphenyl structure is fairly non-reactive, the introduction of functional groups allows for the synthesis of a vast number of derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. rsc.orgarabjchem.org

The piperidine ring is a six-membered heterocyclic amine that is one of the most common structural components in pharmaceuticals and natural alkaloids. wikipedia.orgnih.gov It is found in numerous classes of drugs, including those with anti-inflammatory, analgesic, and CNS-active properties. wisdomlib.orgijpcbs.com The piperidine ring's prevalence stems from its versatility; it is a saturated heterocycle, providing a three-dimensional character to an otherwise flat aromatic molecule. The nitrogen atom within the ring is typically basic, allowing it to form ionic bonds or hydrogen bonds with biological targets. nih.gov This feature can also improve the pharmacokinetic properties of a drug candidate. The piperidine scaffold is a versatile building block in organic synthesis, allowing for extensive functionalization to explore structure-activity relationships (SAR). ijnrd.org

FeatureBiphenyl ScaffoldPiperidine Scaffold
Core StructureTwo connected phenyl rings (C₆H₅)₂Six-membered heterocyclic amine ((CH₂)₅NH) wikipedia.org
Key Chemical PropertyAromatic, hydrophobic, capable of π-π stacking ktu.eduSaturated, basic nitrogen, conformationally flexible nih.gov
Common Role in LigandsProvides a rigid scaffold for hydrophobic interactions; enhances binding affinity and metabolic stability. biosynce.comActs as a versatile scaffold, improves solubility, provides a key interaction point (H-bond donor/acceptor). ijnrd.org
Examples in Approved DrugsTelmisartan, Diflunisal, Flurbiprofen rsc.orgwikipedia.orgDonepezil, Methylphenidate, Minoxidil wikipedia.orgijnrd.org

Significance of Ether Linkages in Ligand Design

The ether linkage (C-O-C) connecting the biphenyl and piperidine moieties is a critical design element in many bioactive molecules. Unlike ester linkages, which are more susceptible to hydrolysis by esterase enzymes in the body, ether bonds are generally more metabolically stable, leading to improved pharmacokinetic profiles for drug candidates.

In ligand design, the ether linkage serves several key functions:

Structural Integrity and Flexibility : It provides a flexible yet stable connection between two larger structural fragments, allowing the molecule to adopt different conformations to fit optimally into a binding site. numberanalytics.com

Hydrogen Bond Acceptor : The oxygen atom in the ether linkage is a potent hydrogen bond acceptor, enabling it to form crucial interactions with hydrogen bond donors (like -NH or -OH groups) on a protein target.

Ether lipids, which contain ether bonds, are found in cellular membranes and are involved in processes like cellular signaling and membrane dynamics. numberanalytics.comnih.gov Synthetic ether lipid analogues have also been investigated for their cytotoxic properties, which are thought to arise from their ability to disrupt membrane structure and inhibit enzymes in signaling pathways. wikipedia.org

PropertySignificance in Ligand Design
Metabolic StabilityMore resistant to enzymatic cleavage than esters, often leading to longer in-vivo half-life.
Bonding InteractionThe oxygen atom acts as a key hydrogen bond acceptor.
Conformational InfluenceProvides rotational flexibility, allowing the ligand to adapt its shape to the target's binding site.
Biological PrecedentEther linkages are present in natural biomolecules like ether lipids and plasmalogens, indicating their biological compatibility. nih.govnih.gov

Overview of Structural Features Relevant to Biological Interactions

The combination of the biphenyl, piperidine, and ether components in this compound creates a molecule with a distinct three-dimensional architecture and a specific distribution of hydrophobic and polar regions, which are critical for its interaction with biological macromolecules.

The key structural features and their potential roles in biological interactions are:

The Biphenyl Group : This large, lipophilic moiety is well-suited to occupy deep hydrophobic pockets in a protein receptor. The ortho-substitution pattern of the ether linkage forces a specific torsional angle between the two phenyl rings, which can be crucial for achieving selectivity for a particular target.

The Piperidine Ring : As a basic amine, the piperidine nitrogen can be protonated at physiological pH, allowing it to form a strong ionic interaction (a salt bridge) with an acidic amino acid residue (e.g., aspartate or glutamate) in a binding site. It can also act as a hydrogen bond donor.

The Ether Oxygen : Positioned between the two main scaffolds, the ether oxygen can serve as a critical hydrogen bond acceptor, anchoring the ligand within the binding pocket.

The 4-Position Substitution : The attachment of the biphenyloxy group at the 4-position of the piperidine ring directs the bulky aromatic portion away from the piperidine nitrogen, creating a defined vector and spatial arrangement that must be matched by the topology of the target protein.

The exploration of the structure-activity relationship (SAR) for this class of compounds would involve systematic modifications to each of these components. For instance, researchers might synthesize analogues with different substitution patterns on the biphenyl rings or replace the piperidine ring with other heterocyclic systems to probe the requirements for optimal binding and activity. dndi.orgutmb.edu Such studies are fundamental to the process of drug discovery and the development of potent and selective chemical probes for studying biological systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)16-8-4-5-9-17(16)19-15-10-12-18-13-11-15/h1-9,15,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNJUFYBHASBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 1,1 Biphenyl 2 Yloxy Piperidine

Strategies for the Preparation of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

The preparation of the target compound can be envisioned through several convergent synthetic strategies. These routes typically involve the formation of the biphenyl (B1667301) ether linkage as a key step, either by coupling a pre-formed biphenyl precursor with a piperidine (B6355638) derivative or by constructing the biphenyl system onto a piperidine-containing aryl ether.

The central ether bond in this compound is commonly formed via nucleophilic aromatic substitution, with the Ullmann condensation being a classical and effective method. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. In the context of synthesizing the target molecule, this would typically involve the reaction of 2-halobiphenyl with a protected 4-hydroxypiperidine (B117109) or the reaction of a 2-alkoxybiphenyl derivative with a suitable piperidine precursor.

Modern variations of the Ullmann ether synthesis often utilize soluble copper catalysts with various ligands to achieve higher yields and milder reaction conditions. wikipedia.org Key considerations for this approach include the choice of catalyst, base, solvent, and the nature of the protecting group on the piperidine nitrogen.

Another prominent method for forming the aryl ether linkage is through a Williamson ether synthesis-type reaction. This involves the deprotonation of 2-hydroxybiphenyl with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., a tosylate or halide) from a suitably functionalized piperidine derivative.

The piperidine moiety is a crucial pharmacophore in many biologically active molecules. chemrevlett.com Its incorporation into the target structure can be achieved in several ways. A common strategy is to start with a commercially available and suitably protected 4-hydroxypiperidine. The protecting group, often a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions at the piperidine nitrogen during the ether formation step. nih.gov

Alternatively, the piperidine ring can be synthesized from acyclic precursors through various cyclization strategies. dtic.mil For instance, a double Michael addition of a primary amine to an appropriate α,β-unsaturated ester, followed by Dieckmann condensation, hydrolysis, and decarboxylation, can yield a 4-piperidone, which can then be reduced to the corresponding 4-hydroxypiperidine. chemrevlett.comdtic.mil

Functionalization of the piperidine ring, particularly at the nitrogen atom, is often a final step in the synthesis. This allows for the introduction of diverse substituents to explore structure-activity relationships. This is typically achieved by deprotection of the nitrogen followed by N-alkylation or N-arylation reactions.

Two primary retrosynthetic disconnections can be considered for the synthesis of this compound.

Route A: Biphenyl Ether Formation as the Key Step

This approach involves the coupling of two key fragments: a biphenyl precursor and a piperidine precursor.

Sub-route A1: Ullmann Condensation. This involves the reaction of 2-hydroxybiphenyl with a protected 4-halopiperidine or the reaction of a 2-halobiphenyl with protected 4-hydroxypiperidine.

Sub-route A2: Suzuki-Miyaura Coupling. A less direct but viable approach would be to first synthesize a 2-(piperidin-4-yloxy)phenylboronic acid derivative and then couple it with an appropriate aryl halide to form the biphenyl system.

Route B: Biphenyl Formation as the Key Step

In this strategy, the ether linkage is pre-formed, and the biphenyl moiety is constructed in a later step.

Suzuki-Miyaura Coupling. This would involve the synthesis of a 2-(piperidin-4-yloxy)bromobenzene intermediate, which is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid.

General Synthetic Chemistry of Related Piperidine-Biphenyl Scaffolds

The formation of the biphenyl core is a cornerstone of many synthetic strategies. Several palladium-catalyzed cross-coupling reactions are widely employed for this purpose, each with its own set of preferred substrates and reaction conditions.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation. nih.govnih.govbeilstein-journals.org It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. youtube.commdpi.com

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl. organic-chemistry.org While effective, this reaction often requires high temperatures and stoichiometric amounts of copper. Modern modifications have led to more efficient catalytic versions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex.

Kumada Coupling: This method utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst.

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organohalide, catalyzed by palladium.

The following table summarizes typical conditions for the Suzuki-Miyaura coupling in the synthesis of biphenyl derivatives.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10075-95 nih.gov
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-11080-98 beilstein-journals.org
PdCl₂(dppf)dppfCs₂CO₃DMF90-12070-90 organic-chemistry.org

This table presents a generalized summary. Actual conditions and yields may vary depending on the specific substrates.

The piperidine ring is a common heterocyclic motif in natural products and pharmaceuticals. dtic.milnih.gov Its synthesis can be achieved through various cyclization strategies, often starting from acyclic precursors.

Reductive Amination of Dicarbonyls: The cyclization of 1,5-dicarbonyl compounds with ammonia (B1221849) or a primary amine, followed by reduction, is a classical method for constructing the piperidine ring.

Cyclization of Amino Alcohols: The intramolecular cyclization of 5-aminoalkan-1-ols can lead to the formation of piperidines.

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.

Mannich Reaction: The reaction of an aldehyde, an amine, and a compound with an active hydrogen can be used to construct substituted piperidin-4-ones. chemrevlett.com

The following table outlines some common methods for the synthesis of 4-hydroxypiperidine precursors.

Starting MaterialReagent(s)ProductYield (%)Reference
4-PiperidoneNaBH₄, MeOH4-Hydroxypiperidine85-95 dtic.mil
Pyridine (B92270)H₂, Rh/CPiperidine>90 dtic.mil
1,5-Dichloropentan-3-olNH₃4-HydroxypiperidineVariable

This table provides a generalized overview. Specific conditions and protecting group strategies are often employed.

Stereoselective Synthesis of Piperidine Derivatives

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for developing compounds with specific biological activities. Several strategies exist to synthesize chiral piperidine derivatives stereoselectively. These methods can be broadly categorized as substrate-controlled, auxiliary-controlled, or catalyst-controlled.

For analogues of this compound, stereocenters could be introduced at positions 2, 3, 5, or 6 of the piperidine ring. A vinylogous Mannich-type reaction using a functionalized dienolate can produce chiral dihydropyridinone intermediates, which are versatile precursors for various chiral piperidine compounds. rsc.org Intramolecular Mannich reactions of δ-amino β-keto esters have also been employed for the asymmetric synthesis of polysubstituted piperidines. nih.gov Furthermore, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and highly diastereoselective route to piperidin-4-ols, where the stereochemistry can be controlled effectively. nih.gov

Table 4: Approaches to Stereoselective Synthesis of Piperidine Analogues

Method Key Feature Potential Application
Chiral Auxiliary A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. Synthesis of optically pure 2- or 3-substituted piperidine analogues.
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction. Enantioselective hydrogenation or cyclization to form specific stereoisomers. nih.gov
Substrate Control Existing stereocenters in the starting material direct the formation of new ones. Diastereoselective functionalization of a chiral piperidine precursor.

Derivatization and Structural Modification of this compound and Analogues

The functional group handles on this compound allow for extensive derivatization to explore structure-activity relationships.

Chemical Transformations at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for modification. It can act as a nucleophile, readily undergoing N-alkylation, N-acylation, or N-arylation reactions.

N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide (e.g., benzyl (B1604629) chloride, alkyl iodide) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA). chemicalforums.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation.

N-Arylation: The nitrogen can be coupled with aryl halides or triflates using transition-metal catalysts. The Buchwald-Hartwig amination, which uses palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful method for forming C-N bonds with a wide range of aryl chlorides, bromides, and triflates. researchgate.net Copper-catalyzed N-arylation (Ullmann condensation) is an alternative, particularly with aryl iodides or activated aryl halides. beilstein-journals.org

Table 5: Derivatization Reactions at the Piperidine Nitrogen

Reaction Type Reagents Product Class
N-Alkylation Alkyl halide, K₂CO₃ or DIPEA N-Alkylpiperidine derivative
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkylpiperidine derivative
N-Acylation Acyl chloride or anhydride, base N-Amide derivative
N-Sulfonylation Sulfonyl chloride, base N-Sulfonamide derivative
N-Arylation (Buchwald-Hartwig) Aryl halide/triflate, Pd catalyst, phosphine ligand, base. researchgate.net N-Arylpiperidine derivative

Modifications on the Biphenyl Moiety

The biphenyl group offers two aromatic rings for modification, primarily through electrophilic aromatic substitution or cross-coupling reactions. The directing effects of the existing substituents determine the position of new functional groups.

Electrophilic Aromatic Substitution (EAS): The ether-linked piperidine ring is an activating, ortho, para-directing group. pearson.com Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur primarily at the ortho and para positions of the phenyl ring bearing the ether linkage. The unsubstituted phenyl ring is also ortho, para-directing, but is generally less activated than the other ring. pearson.comyoutube.com

Cross-Coupling Reactions: If a halogen atom (e.g., Br, I) or a triflate group is present on one of the biphenyl rings, it can be used as a handle for various palladium-catalyzed cross-coupling reactions. umontreal.ca The Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be used to introduce a wide variety of substituents, significantly expanding the structural diversity of the analogues. nih.gov

Table 6: Potential Modifications on the Biphenyl Moiety

Reaction Type Reagents Position of Modification Product Feature
Nitration HNO₃, H₂SO₄ Ortho, para to the ether linkage Introduction of a nitro group.
Bromination Br₂, FeBr₃ Ortho, para to the ether linkage Introduction of a bromine atom.
Friedel-Crafts Acylation Acyl chloride, AlCl₃ Para to the ether linkage (ortho is sterically hindered) Introduction of an acyl group.
Suzuki Coupling Arylboronic acid, Pd catalyst, base Position of a pre-existing halide/triflate. nih.gov Formation of a new C-C (aryl-aryl) bond.

Diversification of the Ether Linkage

The ether linkage in this compound represents a key structural feature that can be targeted for chemical modification to generate a library of analogues. While direct diversification of this specific ether bond is not extensively documented in dedicated studies, established principles of organic synthesis allow for a strategic approach to creating structural diversity around this linkage. This typically involves a two-stage process: cleavage of the existing ether bond to yield key intermediates, followed by the re-formation of a new ether linkage with different structural components.

The primary strategy for diversifying the ether linkage involves the cleavage of the C-O bond to generate two key building blocks: a suitably protected 4-hydroxypiperidine and [1,1'-biphenyl]-2-ol. These intermediates can then be recombined with new partners to create a wide array of analogues.

Ether Cleavage to Form Key Intermediates

The cleavage of the aryl ether bond in this compound can be achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for cleaving aryl alkyl ethers. ufp.ptnih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron center of BBr₃. This coordination activates the ether for cleavage.

The mechanism for BBr₃-mediated ether cleavage is complex and can vary depending on the substrate. ufp.ptcore.ac.ukgvsu.edu For an ether like this compound, the reaction likely involves the formation of an initial ether-BBr₃ adduct. Following this, a bromide ion, either from another BBr₃ molecule or from a tetrahaloborate species (BBr₄⁻), can act as a nucleophile. nih.govcore.ac.uk Nucleophilic attack occurs at the piperidine's C4 carbon, leading to the cleavage of the C-O bond and yielding a 4-bromopiperidine (B2556637) derivative and a borate (B1201080) ester of [1,1'-biphenyl]-2-ol. Subsequent aqueous workup hydrolyzes the borate ester to afford [1,1'-biphenyl]-2-ol. It is crucial that the piperidine nitrogen is protected (e.g., as a carbamate) prior to this step to prevent side reactions.

Table 1: Hypothetical Ether Cleavage of N-Boc-4-([1,1'-Biphenyl]-2-yloxy)piperidine

ReactantReagentProduct 1Product 2
N-Boc-4-([1,1'-Biphenyl]-2-yloxy)piperidineBBr₃N-Boc-4-hydroxypiperidine[1,1'-Biphenyl]-2-ol

This table presents a plausible, though not specifically documented, reaction based on established chemical principles for ether cleavage.

Re-etherification for Analogue Synthesis

Once the key intermediates, N-protected 4-hydroxypiperidine and [1,1'-biphenyl]-2-ol, are obtained, they can be utilized in various etherification reactions to generate a diverse set of new compounds.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.orgfrancis-press.commasterorganicchemistry.com This method can be applied in two ways to diversify the original structure:

Reacting N-protected 4-hydroxypiperidine with diverse aryl halides: The alkoxide of N-Boc-4-hydroxypiperidine, generated by treatment with a strong base like sodium hydride (NaH), can be reacted with a variety of substituted 2-halobiphenyls or other activated aryl halides to produce analogues with modified biphenyl moieties.

Reacting [1,1'-biphenyl]-2-ol with diverse activated piperidines: The phenoxide of [1,1'-biphenyl]-2-ol can be reacted with a 4-halopiperidine or a piperidine-4-sulfonate ester (e.g., tosylate, mesylate) to introduce different substituents on the piperidine ring. For successful Sₙ2 displacement, the leaving group must be on the piperidine ring, as aryl halides are generally unreactive under these conditions.

Table 2: Diversification via Williamson Ether Synthesis

Alcohol IntermediateBaseElectrophileProduct
N-Boc-4-hydroxypiperidineNaH2-Bromo-4'-fluorobiphenylN-Boc-4-((4'-fluoro-[1,1'-biphenyl]-2-yl)oxy)piperidine
[1,1'-Biphenyl]-2-olK₂CO₃1-Benzyl-4-iodopiperidine1-Benzyl-4-([1,1'-biphenyl]-2-yloxy)piperidine

This table illustrates hypothetical applications of the Williamson ether synthesis for analogue generation.

Mitsunobu Reaction

For sterically hindered substrates where the Williamson ether synthesis may be inefficient, the Mitsunobu reaction offers a powerful alternative. missouri.edunih.gov This reaction allows for the coupling of an alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions, using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). missouri.eduacs.org

This method is particularly advantageous as it proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that could be exploited if chiral derivatives of 4-hydroxypiperidine were used. missouri.edu It can be used to couple N-protected 4-hydroxypiperidine with a range of substituted 2-phenylphenols, including those with bulky substituents that might hinder the Sₙ2 pathway of the Williamson synthesis. acs.org

Table 3: Diversification via Mitsunobu Reaction

AlcoholPhenolReagentsProduct
N-Boc-4-hydroxypiperidine4'-Methyl-[1,1'-biphenyl]-2-olPPh₃, DIADN-Boc-4-((4'-methyl-[1,1'-biphenyl]-2-yl)oxy)piperidine
2-Methylpropan-1-ol[1,1'-Biphenyl]-2-olPPh₃, DEAD2-((2-Methylpropoxy)methyl)-[1,1'-biphenyl] (Hypothetical simple ether)

This table provides illustrative examples of the Mitsunobu reaction for creating diverse ether linkages, based on established protocols.

Through the strategic application of these cleavage and re-etherification methodologies, the ether linkage of this compound serves as a versatile anchor point for extensive structural diversification, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Molecular Structure and Conformational Analysis of 4 1,1 Biphenyl 2 Yloxy Piperidine

Conformational Preferences of the Piperidine (B6355638) Ring (e.g., Chair Conformation)

The six-membered piperidine ring is not planar and, to minimize ring strain, adopts a puckered conformation. Overwhelmingly, the most stable and prevalent conformation for piperidine and its derivatives is the chair conformation . nih.govresearchgate.net This arrangement allows for the staggering of all C-H bonds, thus minimizing torsional strain, and maintains tetrahedral bond angles, reducing angle strain.

In substituted piperidines, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 4-([1,1'-Biphenyl]-2-yloxy)piperidine, the bulky biphenyl-oxy substituent at the C4 position is expected to strongly favor the equatorial position to avoid steric hindrance with the axial hydrogens at the C2 and C6 positions, known as 1,3-diaxial interactions. The piperidine ring can undergo a "ring flip," where one chair conformation converts to another, causing axial and equatorial positions to interchange. However, the energy barrier for this flip would be significantly high when a large substituent is present, effectively locking the ring into the conformation where the substituent is equatorial. Studies on similarly substituted piperidine systems confirm that the chair form is the dominant conformation in both solid and solution states. researchgate.netnih.gov

Table 1: Conformational Features of the Piperidine Ring
Structural FeaturePreferred Conformation/OrientationReason
Piperidine RingChair ConformationMinimization of torsional and angle strain
Position of Biphenyl-oxy groupEquatorialAvoidance of 1,3-diaxial steric strain

Orientational Dynamics of the Biphenyl (B1667301) Moiety

In an unsubstituted biphenyl molecule, there is a delicate balance between two opposing forces: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation. In the gas phase, this results in a dihedral (twist) angle of approximately 44°. rsc.org In solution, this angle is estimated to be between 19° and 32°. rsc.org In the solid state, crystal packing forces can influence the angle, with some studies reporting angles as low as 10-25° in certain crystalline environments. nih.gov

The presence of a bulky substituent at an ortho position (C2 or C2') of the biphenyl system dramatically increases steric repulsion. In this compound, the piperidine-oxy group at the C2 position forces the two phenyl rings to adopt a significantly twisted, non-planar conformation. This steric clash prevents the molecule from achieving coplanarity, which would be energetically unfavorable.

Studies on various ortho-substituted biphenyls show that the dihedral angle increases substantially with the size and number of ortho substituents, often ranging from 55° to nearly 90° (perpendicular). nih.gov This restricted rotation around the pivotal C-C bond is a form of conformational isomerism known as atropisomerism. The high energy barrier to rotation means that the molecule is locked into a chiral, twisted conformation.

Table 2: Factors Influencing Biphenyl Dihedral Angle
ConditionTypical Dihedral Angle (θ)Primary Influence
Unsubstituted (Gas Phase)~44°Balance of conjugation and H-H steric strain
Unsubstituted (Solution)~19°-32°Solvent interactions and dynamic equilibrium
Ortho-substituted55°-90°Dominant steric hindrance from substituent

Intermolecular Interactions in Solid and Solution States

In the solid state, the three-dimensional packing of this compound molecules is governed by a combination of intermolecular forces. Crystal structure analyses of related biphenyl-piperidine compounds reveal several key interactions. nih.govresearchgate.net The piperidine nitrogen atom, with its lone pair of electrons and attached hydrogen, can act as both a hydrogen bond acceptor and donor, leading to the formation of N-H···O or N-H···N hydrogen bond networks.

Furthermore, the electron-rich aromatic rings of the biphenyl moiety can participate in π-π stacking interactions, where the planes of the phenyl rings from adjacent molecules align. Weak C-H···π and C-H···O interactions also contribute to the stability of the crystal lattice. researchgate.net

In solution, the molecule's interactions are dominated by its relationship with the solvent. In polar solvents, hydrogen bonding with solvent molecules is likely, while in non-polar solvents, van der Waals forces and potential self-association through π-stacking would be more significant. The specific conformational preferences can be influenced by the polarity of the solvent. nih.gov

Theoretical and Computational Approaches to Structural Elucidation

Modern computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like this compound, corroborating and expanding upon experimental findings.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict molecular properties. researchgate.net For molecules containing piperidine and biphenyl fragments, DFT calculations are routinely employed to determine the most stable conformations (optimized geometries), calculate the energy differences between various conformers, and predict spectroscopic data. nih.govnih.gov

Commonly used functionals, such as B3LYP, are paired with basis sets like 6-311G+(d,p) to perform these calculations. researchgate.netnih.gov Such studies can precisely calculate the dihedral angle of the biphenyl unit and the puckering parameters of the piperidine ring. Furthermore, DFT can be used to generate theoretical vibrational spectra (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structure. nih.gov The analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, also derived from DFT, can provide insights into the molecule's reactivity and the regions most likely to engage in intermolecular interactions. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. For this compound, MD simulations provide atomic-level insights into its conformational flexibility, solvent interactions, and the thermodynamic stability of different structural states. These simulations model the movement of atoms within the molecule by solving Newton's equations of motion, offering a virtual window into its behavior in a simulated environment, such as in a solvent, which is crucial for predicting its properties and interactions. nih.govmdpi.com

The process of conducting an MD simulation for this compound involves several key steps. Initially, a starting 3D conformation of the molecule is generated. This structure is then placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired simulation temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. Finally, a production run is performed, during which the trajectory data (atomic positions, velocities, and energies over time) is collected for analysis. frontiersin.org The choice of force field, such as AMBER or OPLS, is critical as it defines the potential energy function used to calculate the forces between atoms. nih.gov

Analysis of the MD simulation trajectories for this compound would focus on several key parameters to characterize its dynamic nature. The root-mean-square deviation (RMSD) of the molecule's backbone atoms relative to the initial structure is monitored to assess when the system reaches equilibrium. Fluctuations in dihedral angles, particularly those around the C-O ether bond and the C-C bond connecting the two phenyl rings of the biphenyl group, are analyzed to identify preferred rotational states (rotamers). The radial distribution function of solvent molecules around specific functional groups can also be calculated to understand solvation patterns.

Below is an illustrative data table summarizing typical parameters and outputs from a hypothetical MD simulation of this compound.

Table 1: Illustrative Parameters and Results from a Molecular Dynamics Simulation

Simulation Parameter Value/Description Typical Finding/Analysis
Force Field OPLS-AA Provides accurate parameters for organic molecules.
Solvent Model Explicit (e.g., TIP3P Water) Simulates the effect of a polar aqueous environment.
System Temperature 300 K Approximates physiological temperature.
Simulation Time 100 ns Allows for sufficient sampling of conformational space. nih.gov
RMSD Analysis Plateau after ~10 ns Indicates the system has reached conformational equilibrium.
Dihedral Angle (Biphenyl) Fluctuations around 40-50° Suggests a twisted conformation is energetically favored over a planar one. nih.gov
Piperidine Ring Conformation Predominantly Chair The chair conformation is the most stable for the piperidine ring. nih.govnih.gov

| Hydrogen Bonding | Transient H-bonds with water | Analysis of hydrogen bonds between the piperidine nitrogen/ether oxygen and water. |

Conformational Landscape Mapping

Conformational landscape mapping is a technique used to visualize the accessible conformations of a molecule and the energetic relationships between them. nih.gov For this compound, this landscape reveals the most stable three-dimensional arrangements (low-energy states) and the energy barriers that separate them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties. The map is typically generated by analyzing the large dataset of molecular structures obtained from a molecular dynamics simulation. researchgate.net

The primary method for constructing a conformational landscape is to use dimensionality reduction techniques, such as Principal Component Analysis (PCA). nih.govresearchgate.net PCA identifies the principal modes of motion within the molecule by analyzing the covariance matrix of atomic fluctuations from the MD trajectory. The first few principal components (PCs) often describe the most significant collective motions, such as the rotation of the biphenyl rings or the puckering of the piperidine ring. By plotting the simulation snapshots along these principal components, a low-dimensional representation of the conformational space can be created. The free energy of the system can then be calculated as a function of these coordinates, resulting in a free energy surface where deep basins correspond to stable or metastable conformational states.

For this compound, the conformational landscape would likely be dominated by the torsional freedom of two key bonds: the C-C bond of the biphenyl group and the C-O-C-C dihedral of the ether linkage to the piperidine ring. The landscape would reveal distinct energy minima corresponding to specific combinations of these dihedral angles. For instance, the biphenyl group is known to have a non-planar, twisted conformation, and the piperidine ring typically adopts a chair conformation. nih.gov The analysis would quantify the relative energies of these states and the transition pathways between them.

The following table provides a hypothetical summary of the major conformational states that might be identified from a conformational landscape analysis of this compound.

Table 2: Hypothetical Low-Energy Conformers of this compound

Conformer ID Biphenyl Dihedral Angle (τ₁) Ether Linkage Dihedral Angle (τ₂) Piperidine Conformation Relative Free Energy (kcal/mol) Predicted Population (%)
Conf-A ~45° ~170° (anti-periplanar) Chair (axial O-linkage) 0.00 65
Conf-B ~45° ~70° (gauche) Chair (axial O-linkage) 1.2 15
Conf-C ~45° ~175° (anti-periplanar) Chair (equatorial O-linkage) 0.8 18

Structure Activity Relationship Sar and Ligand Design Principles for 4 1,1 Biphenyl 2 Yloxy Piperidine Derivatives

Exploration of Structural Modulations on Biological Activity

The biological profile of 4-([1,1'-Biphenyl]-2-yloxy)piperidine derivatives can be finely tuned by making structural modifications at three key positions: the biphenyl (B1667301) moiety, the piperidine (B6355638) ring, and the ether linkage that connects them.

The biphenyl group offers a large surface for interaction with biological targets and presents multiple positions for substitution. The nature and position of these substituents can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

Research on related biphenyl-containing compounds, such as aromatase inhibitors and matrix metalloproteinase (MMP) inhibitors, provides valuable insights. For instance, in a series of MMP-9 inhibitors, the electronic properties of substituents on the biphenyl ring were critical for activity. The presence of electron-donating groups, such as hydroxyl (-OH) or hydroxamic acid (-NHOH) at the 4-position of the biphenyl system, was found to be favorable for inhibitory activity. Conversely, placing unfavorable groups on the aromatic rings could lead to a negative contribution to activity.

In other diaryl ether derivatives, substitutions on the phenyl rings have been shown to significantly enhance antitumor activity. Specifically, the addition of a chlorine atom or a hydroxyl group at the para-position of a phenyl ring led to a marked increase in growth inhibitory activity against various cancer cell lines. nih.gov For example, a chloro-substituted derivative demonstrated IC50 values of 2.57 µM and 5.48 µM against HepG2 and A549 cell lines, respectively. nih.gov The absence of substituents at the 2- or 2'-positions can relieve conformational constraints, allowing the biphenyl rings to adopt a more planar structure, which may influence binding selectivity. nih.gov

Table 1: Influence of Biphenyl Substitutions on Biological Activity in Related Scaffolds
Scaffold TypeSubstitutionPositionObserved EffectReference
Biphenyl derivatives (MMP-9 Inhibitors)-OH, -NHOH (Electron-donating)4-positionFavorable for inhibitory activity nih.gov
Diaryl ether derivatives (Antitumor)-Cl, -OHpara-positionSignificantly enhanced antitumor activity nih.gov
Biphenyl alpha helical proteomimeticsAbsence of substituent2- or 2'-positionRelieves conformational strain, allows more planar structure nih.gov

The piperidine ring is a common motif in pharmaceuticals, often contributing to improved solubility and providing a key basic nitrogen atom for target interaction. ijnrd.org Substitutions on this ring, particularly at the nitrogen atom, are a primary strategy for modulating a compound's properties.

In studies of dual-acting histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the piperidine moiety was identified as a critical structural element for activity. acs.orgnih.gov Replacing the piperidine with a piperazine (B1678402) ring could dramatically shift the affinity profile, demonstrating the importance of the ring's specific nature. acs.orgnih.gov For instance, one piperidine compound showed high affinity for the H3 receptor (Ki = 3.17 nM) but low affinity for the σ1 receptor (Ki = 1531 nM), whereas its piperazine analog had high affinity for the σ1 receptor (Ki = 3.64 nM). nih.gov

Furthermore, N-substitution on the piperidine ring is a powerful tool. In a series of σ1 receptor ligands, compounds with a methyl group on the piperidine nitrogen showed high affinity and selectivity. nih.gov The introduction of N-benzylpiperidine and related structures has been explored in the design of agents for Alzheimer's disease and antipsychotics. ajchem-a.comresearchgate.net The nature of the N-substituent can also influence physicochemical properties; for example, capping a piperidine with an oxetane (B1205548) ring has been used to reduce the amine's basicity (pKa) while maintaining polarity, which can be beneficial for reducing efflux by transporters like P-glycoprotein. nih.gov

Table 2: Effect of Piperidine Modifications on Biological Activity and Properties
Scaffold TypeModificationObserved EffectReference
Histamine H3/Sigma-1 LigandsPiperidine vs. Piperazine ringCritical for affinity and selectivity profile between targets nih.gov
Sigma-1 Receptor LigandsN-Methyl substitutionHigh affinity and selectivity for σ1 over σ2 receptor nih.gov
Various CNS AgentsN-Oxetane substitutionReduces amine pKa, can improve efflux ratio nih.gov
General CNS AgentsPara-methyl substitutionCan increase analgesic activity ijnrd.org

The ether linkage provides a flexible connection between the biphenyl and piperidine moieties. Altering this linker is a key strategy in medicinal chemistry to modify conformational freedom, metabolic stability, and target interactions. While direct SAR studies on ether linkage variations for the this compound scaffold are not extensively documented, principles of bioisosteric replacement offer guidance.

Common bioisosteric replacements for an ether linkage (-O-) include a thioether (-S-), an amine (-NH-), or a methylene (B1212753) group (-CH2-). nih.gov

Thioether (-S-): Replacing the ether oxygen with sulfur creates a thioether. This change increases lipophilicity and alters the bond angle and length, potentially reorienting the two connected fragments (biphenyl and piperidine) within the binding pocket. Diaryl thioethers are a common motif in medicinal agents, including those with anti-breast-cancer activity. escholarship.org However, this substitution is not always favorable. In studies on compstatin, a complement inhibitor, replacing a disulfide bond with a thioether bridge resulted in a two-fold decrease in inhibitory activity, indicating that the precise geometry and electronic nature of the linkage are crucial. lambris.com

Amine (-NH-): An amine linker introduces a hydrogen bond donor, which could form a new, beneficial interaction with the target protein. This modification also increases polarity compared to the ether.

Methylene (-CH2-): Replacing the ether with a methylene group removes the polar heteroatom entirely, significantly increasing lipophilicity and removing hydrogen bond accepting capability. This can be useful if the ether oxygen is solvent-exposed and does not make a critical interaction.

The choice of replacement depends heavily on the role the ether oxygen plays in the original molecule's activity. If it acts as a crucial hydrogen bond acceptor, replacing it with a non-polar group like -CH2- would likely be detrimental. If its primary role is as a flexible spacer, other linkers that preserve the optimal geometry could be successful. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism and scaffold hopping are powerful strategies for lead optimization, aiming to improve a compound's properties while retaining its desired biological activity. u-tokyo.ac.jpresearchgate.net

A bioisostere is a functional group or molecule that shares similar physical or chemical properties with another, allowing for mutual substitution. u-tokyo.ac.jpnih.gov For the this compound scaffold, several bioisosteric replacements could be envisioned:

Biphenyl Ring: One of the phenyl rings could be replaced by a heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring. This can alter solubility, metabolic stability, and hydrogen bonding potential. u-tokyo.ac.jp

Piperidine Ring: The piperidine ring itself could be replaced. A common bioisostere is the 2-azaspiro[3.3]heptane ring, which can mimic the three-dimensional shape of piperidine while altering physicochemical properties like lipophilicity and basicity. nih.gov

Ether Linkage: As discussed previously, the ether linkage can be replaced by groups like thioethers, amines, or amides. nih.govnih.gov

Scaffold hopping involves a more drastic change, replacing the central core of a molecule with a structurally novel one while preserving the key pharmacophoric features responsible for biological activity. This is often done to escape patent limitations, improve physicochemical properties, or find novel interactions with the target. For the title compound, one could imagine replacing the entire biphenyl-ether core with a different, conformationally rigid scaffold that presents the piperidine moiety and a lipophilic aromatic group in a similar spatial arrangement.

Pharmacophore Modeling and Virtual Screening Approaches in Derivative Design

Pharmacophore modeling and virtual screening are computational techniques that accelerate the discovery of new, active molecules by identifying essential chemical features required for biological activity. youtube.combiorxiv.org

A pharmacophore model is a three-dimensional arrangement of abstract electronic and steric features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, positive/negative charges) necessary for a molecule to interact with a specific biological target. biorxiv.orgnih.gov These models can be generated in two primary ways:

Ligand-Based: When the 3D structure of the target is unknown, a model can be built by aligning a set of known active molecules and extracting their common chemical features. youtube.com

Structure-Based: If the target's crystal structure is available, the model can be derived from the key interactions observed between the target and a bound ligand. biorxiv.org

For biphenyl derivatives, pharmacophore modeling has been successfully applied. In a study on nonsteroidal aromatase inhibitors, a four-point pharmacophore was developed consisting of two hydrogen bond acceptors and two aromatic rings. nih.gov This model yielded a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model that could accurately predict the activity of new compounds. nih.gov Similarly, a pharmacophore-based approach was used to design selective 5-HT2B antagonists from biphenyl amide derivatives. rsc.org

Once a validated pharmacophore model is established, it can be used in virtual screening . This process involves computationally searching large databases of chemical compounds to identify those that match the pharmacophore model. The resulting "hits" are then prioritized for chemical synthesis and biological testing, significantly streamlining the drug discovery process. This approach combines the advantages of both ligand- and target-based methods to efficiently screen for novel and diverse chemical scaffolds. biorxiv.org

Computational Chemistry in Predictive SAR

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict and rationalize the structure-activity relationships (SAR) of novel chemical entities. For derivatives of this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in understanding their interactions with biological targets and in guiding the design of more potent and selective ligands.

At its core, the application of computational chemistry in the SAR of this compound derivatives aims to build predictive models that correlate the structural features of the molecules with their biological activities. These models allow researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound derivatives, which are often investigated as ligands for targets like the sigma 1 receptor, docking studies provide crucial insights into their binding modes. nih.govchemrxiv.org These studies help to identify key amino acid residues that interact with the ligand and to understand the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.gov

For instance, docking studies on similar piperidine-based scaffolds have revealed that the piperidine nitrogen often acts as a positive ionizable feature, forming a key interaction within the binding site. nih.gov The biphenyl moiety typically occupies a hydrophobic pocket, and its orientation can significantly influence binding affinity. nih.gov By visualizing the docked pose, medicinal chemists can make informed decisions about which parts of the molecule to modify to enhance binding affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov In the context of this compound derivatives, a QSAR model might correlate physicochemical properties (descriptors) of the molecules with their measured inhibitory concentrations (e.g., IC₅₀ or Kᵢ values).

The process involves several steps:

Data Set Preparation : A series of derivatives with known biological activities is compiled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include 2D descriptors (e.g., topological indices, atom-pair features) and 3D descriptors (e.g., steric and electrostatic fields). nih.govfrontiersin.org

Model Building : Statistical methods are used to build a regression or classification model that links the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external test sets. nih.govnih.gov

A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.govnih.gov For example, QSAR studies on structurally related biphenyl-piperazine compounds have successfully guided the development of potential antipsychotic agents by correlating descriptors with anti-dopaminergic and anti-serotonergic activities. nih.gov

Predictive SAR Data for Biphenyl-Piperazine Derivatives

The following table presents a representative example of how computational predictions can be correlated with experimental data for a series of related compounds. The data is based on findings for 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which share key structural motifs with the subject compound. nih.gov

Compound IDSubstitution (R)Predicted Activity (QSAR)Experimental Activity (% Inhibition of Apomorphine-induced climbing)Docking Score (kcal/mol)
3c 2-OCH₃77.275.0-8.5
3k 2,3-di-Cl74.872.0-9.2
3a H65.463.0-7.8
3e 4-Cl68.167.0-8.1
3g 2-CH₃70.569.0-8.3

This table is illustrative and based on reported correlations for structurally similar compounds to demonstrate the principle of predictive SAR. nih.gov

Molecular Dynamics Simulations

To further refine the understanding of the ligand-receptor interactions obtained from docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the complex over time, taking into account the flexibility of both the ligand and the receptor. This can reveal important information about the stability of the binding pose and the role of water molecules in the binding site, which might be missed in a static docking analysis. nih.gov For piperidine-based ligands, MD simulations have been used to confirm the stability of key interactions and to identify crucial amino acid residues that are essential for binding. nih.gov

Metabolic Transformations and Biotransformation Pathways of 4 1,1 Biphenyl 2 Yloxy Piperidine

In Vitro Metabolic Stability Assessments

There is currently no published data from in vitro metabolic stability assessments of 4-([1,1'-Biphenyl]-2-yloxy)piperidine using human or rat liver microsomes. Such studies are crucial in early drug discovery to predict the rate of metabolic clearance in the liver. Typically, these assays would involve incubating the compound with liver microsomes and a cofactor like NADPH to initiate enzymatic reactions, followed by monitoring the disappearance of the parent compound over time. The results are usually expressed as half-life (t½) and intrinsic clearance (CLint). Without experimental data, the metabolic stability of this compound remains unknown.

Identification of Metabolites and Proposed Biotransformation Routes

Due to the absence of specific metabolic studies, no metabolites of this compound have been identified. Consequently, a scientifically accurate proposal of its biotransformation routes is not possible. However, based on the metabolism of similar chemical structures, several pathways could be hypothesized, although these remain unconfirmed for the target compound.

Hydroxylation of the Biphenyl (B1667301) Ring

For many biphenyl-containing compounds, hydroxylation is a primary metabolic pathway. This reaction, catalyzed by cytochrome P450 enzymes, can occur at various positions on either of the phenyl rings. The exact position of hydroxylation is influenced by the electronic properties of the substituents and the specific P450 isoforms involved. Common sites of hydroxylation on a biphenyl system are the ortho and para positions.

Other Oxidation Pathways

The piperidine (B6355638) ring itself is susceptible to several oxidative transformations. These can include N-dealkylation (if substituted at the nitrogen), oxidation at the carbon atoms adjacent to the nitrogen (α-oxidation) leading to the formation of a lactam, and hydroxylation at other positions on the piperidine ring. The ether linkage could also potentially be a site for O-dealkylation, though this is generally less common for aryl ethers compared to alkyl ethers.

Conjugation Reactions

Following initial oxidative metabolism (Phase I), the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. Common conjugation reactions include glucuronidation and sulfation. Without identified Phase I metabolites, the potential for and nature of conjugation reactions for this compound remain speculative.

Enzymatic Systems Involved in Metabolism

The specific enzymatic systems, such as cytochrome P450 (CYP) isoenzymes, responsible for the metabolism of this compound have not been identified. For many piperidine-containing pharmaceuticals, CYP3A4 is a major metabolizing enzyme. The metabolism of biphenyl has been shown to involve various CYP isoforms, including those from the CYP1A, CYP2A, and CYP3A families. Determining the precise enzymes involved would require in vitro studies with a panel of recombinant human CYP enzymes or the use of specific chemical inhibitors in liver microsome assays.

Advanced Analytical Techniques in Chemical Biology Research of 4 1,1 Biphenyl 2 Yloxy Piperidine

Spectroscopic Techniques for Structural Characterization of Synthesized Derivatives and Metabolites

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 4-([1,1'-Biphenyl]-2-yloxy)piperidine and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity and spatial relationships of atoms.

For this compound, ¹H NMR provides information on the chemical environment of hydrogen atoms. The aromatic protons of the biphenyl (B1667301) group would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), while the protons on the piperidine (B6355638) ring and the oxymethylene bridge would be found in the more upfield region. chemicalbook.comchemicalbook.com For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms in the piperidine ring would be deshielded and appear at distinct chemical shifts. nih.gov

¹³C NMR spectroscopy complements the proton data by revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the biphenyl carbons, with the carbon attached to the ether oxygen appearing at a characteristic downfield shift, and the carbons of the piperidine ring resonating in the aliphatic region. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the piperidine ring and the biphenyl system. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning protons to their directly attached carbons and for identifying longer-range (2-3 bond) C-H correlations, respectively. These correlations definitively link the biphenyl and piperidine moieties through the ether bridge.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.

Atom Position Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Biphenyl H (aromatic)7.20 - 7.60 (m, 9H)115 - 158
Piperidine H-4 (CH-O)~4.50 (m, 1H)~75
Piperidine H-2, H-6 (ax/eq)2.60 - 3.10 (m, 4H)~45
Piperidine H-3, H-5 (ax/eq)1.60 - 2.00 (m, 4H)~30
Piperidine N-HVariable, broad-

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.org

For this compound (C₁₇H₁₉NO), the expected monoisotopic mass would be determined with high precision. In ESI (Electrospray Ionization) mode, the compound would likely be observed as its protonated molecular ion [M+H]⁺.

The fragmentation pattern in tandem MS (MS/MS) experiments can confirm the structure. Key fragmentations would include the cleavage of the C-O ether bond, leading to ions corresponding to the biphenyl-2-ol radical cation and the piperidinyl cation. Other characteristic fragments could arise from the loss of the piperidine ring or fragmentation within the biphenyl system. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z (Monoisotopic)
[M+H]⁺C₁₇H₂₀NO⁺268.1539
[M-C₅H₁₀N]⁺C₁₂H₉O⁺169.0648
[C₅H₁₀N]⁺C₅H₁₀N⁺84.0808

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govchemicalbook.com For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The presence of the N-H bond in the piperidine ring would be indicated by a stretching vibration in the range of 3300-3500 cm⁻¹. The C-N stretching of the amine would appear around 1250-1020 cm⁻¹. The aromatic C-H stretching of the biphenyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would cause signals in the 1450-1600 cm⁻¹ region. A crucial band would be the asymmetric C-O-C stretching of the aryl ether linkage, typically found around 1250-1200 cm⁻¹. chemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (piperidine)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
C=C (aromatic)Stretch1450 - 1600
C-O-C (aryl ether)Asymmetric Stretch1200 - 1250
C-N (amine)Stretch1020 - 1250

Crystallographic Analysis (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown.

The resulting crystal structure would confirm the connectivity established by NMR and MS, and provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information is invaluable for understanding the molecule's conformation, including the orientation of the biphenyl rings relative to each other and the conformation of the piperidine ring (e.g., chair, boat). Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, and crystal packing arrangements would also be elucidated. researchgate.net

Table 4: Illustrative Crystallographic Data for a Biphenyl-Piperidine Derivative This data is hypothetical and represents typical values obtained from a single-crystal X-ray diffraction experiment.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105.5
Volume (ų)1510
Z (molecules/unit cell)4
R-factor< 0.05

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., UPLC-MS)

Chromatographic techniques are essential for separating components of a mixture, making them critical for assessing the purity of synthesized compounds and for analyzing metabolites. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) is a particularly powerful combination, offering high resolution, speed, and sensitivity. nih.govresearchgate.netnih.gov

For this compound, a reversed-phase UPLC method would be developed to assess its purity. The compound would be detected by its UV absorbance and its identity confirmed by the coupled mass spectrometer. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method can detect and quantify even trace-level impurities from the synthesis.

In metabolic studies, UPLC-MS is used to separate and identify potential metabolites from complex biological matrices like plasma or microsomes. Metabolites, such as hydroxylated or N-dealkylated derivatives, would have different retention times and mass-to-charge ratios than the parent compound, allowing for their detection and structural elucidation. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-([1,1'-Biphenyl]-2-yloxy)piperidine?

  • Methodological Answer : Synthesis typically involves coupling reactions between biphenyl derivatives and piperidine precursors under basic conditions. For example, NaOH in dichloromethane can facilitate nucleophilic substitution or etherification reactions . Purification via column chromatography (e.g., silica gel) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) are critical for confirming structural integrity .

Q. How can researchers ensure purity and structural integrity during synthesis?

  • Methodological Answer :

  • Analytical Validation : Use HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity .
  • Spectroscopic Confirmation : Compare NMR chemical shifts (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and MS molecular ion peaks with literature data .
  • Control Experiments : Monitor reaction progress via TLC and isolate intermediates to minimize side products .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How to design experiments to evaluate the pharmacological activity of this compound?

  • Methodological Answer :

  • Target Identification : Link to theoretical frameworks (e.g., dopamine receptor antagonism for antipsychotic potential) based on structural analogs .
  • In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement) to measure affinity for target receptors .
  • Dose-Response Studies : Establish IC50_{50} values using cell-based models (e.g., HEK293 cells expressing GPCRs) .

Q. How to resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

  • Methodological Answer :

  • Mechanistic Analysis : Investigate reaction pathways using computational tools (e.g., Gaussian for transition-state modeling) to identify side reactions .
  • Cross-Validation : Employ LC-MS/MS to detect low-abundance byproducts and optimize reaction conditions (e.g., temperature, catalyst loading) .
  • Control Strategies : Introduce scavengers (e.g., p-toluenesulfonic acid) to suppress undesired intermediates .

Q. What computational approaches predict the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Modeling : Use SwissADME or PreADMET to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to simulate binding poses with target proteins (e.g., CNS receptors) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .

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Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-2-yloxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-2-yloxy)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.